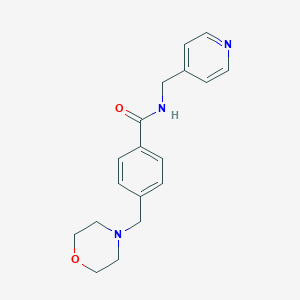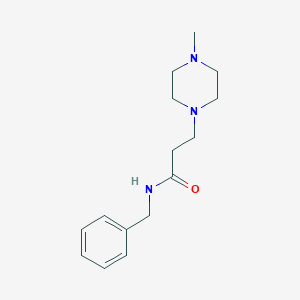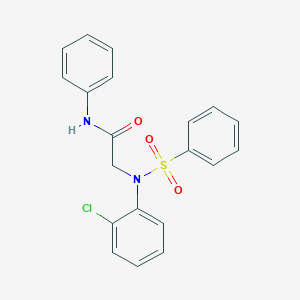
(2S)-2alpha,5-Diphenyl-3,4-dihydro-2H-pyrrole-3alpha-carboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2alpha,5-Diphenyl-3,4-dihydro-2H-pyrrole-3alpha-carboxylic acid methyl ester, commonly known as DPC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DPC belongs to the class of pyrrole-containing compounds, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. In
Wirkmechanismus
The exact mechanism of action of DPC is not fully understood, but it is believed to involve the inhibition of enzymes involved in the production of pro-inflammatory cytokines and the induction of apoptosis in cancer cells. DPC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation. DPC has also been found to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DPC has been found to exhibit a range of biochemical and physiological effects. In animal models of inflammation, DPC has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1beta). Additionally, DPC has also been found to reduce pain and swelling in these models. In studies of cancer cells, DPC has been found to induce apoptosis and inhibit cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of DPC is its potential as a therapeutic agent for the treatment of inflammation and cancer. Additionally, DPC is relatively easy to synthesize and can be obtained in high yields. However, there are also some limitations to the use of DPC in lab experiments. One of the major limitations is its low solubility in water, which can make it difficult to use in certain assays. Additionally, DPC can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of DPC. One area of research is the development of more effective synthesis methods for DPC that can improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of DPC and its potential as a therapeutic agent for the treatment of inflammation and cancer. Finally, there is a need for more studies on the toxicity and safety of DPC, particularly in human subjects.
Synthesemethoden
The synthesis of DPC involves a multi-step process, which starts with the reaction of 2,5-diphenylpyrrole with diethyl malonate in the presence of a base to form the corresponding pyrrole carboxylic acid. The carboxylic acid is then converted into its methyl ester using a reagent such as diazomethane. The final step involves the reduction of the pyrrole ring using a reducing agent such as lithium aluminum hydride to yield DPC.
Wissenschaftliche Forschungsanwendungen
DPC has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its anti-inflammatory and analgesic properties. Studies have shown that DPC can inhibit the production of pro-inflammatory cytokines and reduce pain in animal models of inflammation. Additionally, DPC has also been found to possess anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells.
Eigenschaften
Produktname |
(2S)-2alpha,5-Diphenyl-3,4-dihydro-2H-pyrrole-3alpha-carboxylic acid methyl ester |
|---|---|
Molekularformel |
C18H17NO2 |
Molekulargewicht |
279.3 g/mol |
IUPAC-Name |
methyl (2S,3R)-2,5-diphenyl-3,4-dihydro-2H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C18H17NO2/c1-21-18(20)15-12-16(13-8-4-2-5-9-13)19-17(15)14-10-6-3-7-11-14/h2-11,15,17H,12H2,1H3/t15-,17-/m1/s1 |
InChI-Schlüssel |
KRABNTCRFHMONQ-NVXWUHKLSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1CC(=N[C@@H]1C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES |
COC(=O)C1CC(=NC1C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
COC(=O)C1CC(=NC1C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-chloro-5-methoxy-4-(2-propynyloxy)benzyl]-N-(2-chlorophenyl)amine](/img/structure/B258484.png)





![2-{[(4-Methyl-2-pyrimidinyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B258498.png)
![2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylpropanamide](/img/structure/B258499.png)
![N-(5-chloro-2-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B258500.png)

![N-[2-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B258502.png)


![N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B258509.png)